BENGHE Foundational & Exploratory

Check Availability & Pricing

A Comprehensive Technical Guide to the Tolman
Cone Angle for Phosphine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Triphosphine

Cat. No.: B1213122

For Researchers, Scientists, and Drug Development Professionals

The steric and electronic properties of phosphine ligands are fundamental parameters in the
design and optimization of transition metal catalysts. Among the various descriptors for these
properties, the Tolman cone angle (B) remains a cornerstone for quantifying the steric bulk of
phosphine ligands. This technical guide provides an in-depth exploration of the Tolman cone
angle, from its conceptual origins to modern computational determination, tailored for
professionals in chemical research and development.

The Core Concept of the Tolman Cone Angle

Introduced by Chadwick A. Tolman in 1977, the cone angle is a measure of the steric bulk of a
phosphine ligand when coordinated to a metal center.[1][2][3][4] It is defined as the apex angle
of a cone, with the metal center at the vertex, that encompasses the van der Waals radii of the
outermost atoms of the ligand's substituents.[5][6] A larger cone angle signifies greater steric
hindrance around the metal center, which can profoundly influence the reactivity, selectivity,
and stability of a catalyst.[2]

The Tolman cone angle is a critical parameter in catalyst design, as it allows for the systematic
modification of the steric environment at the metal center to achieve desired catalytic
outcomes. For instance, increasing the cone angle of a phosphine ligand can promote
reductive elimination, a key step in many cross-coupling reactions, by destabilizing the metal-
ligand bond. Conversely, ligands with smaller cone angles may be preferred when substrate
access to the metal center is crucial.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1213122?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC7931422/
https://par.nsf.gov/servlets/purl/10166486
https://scispace.com/papers/steric-effects-of-phosphorus-ligands-in-organometallic-18q2xcsioi?citations_page=81
https://books.rsc.org/books/edited-volume/1358/chapter/945378/Ligand-electronic-effects-in-homogeneous-catalysis
https://en.wikipedia.org/wiki/Ligand_cone_angle
https://www.oxfordsciencetrove.com/abstract/10.1093/hesc/9780198559184.001.0001/isbn-9780198559184-book-part-12
https://par.nsf.gov/servlets/purl/10166486
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1213122?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Methodologies for Determining the Tolman Cone
Angle

The determination of the Tolman cone angle has evolved from physical models to sophisticated
computational methods. Understanding these methodologies is crucial for interpreting and
applying cone angle data.

Original Experimental Protocol: The Physical Model
Approach

The initial determination of cone angles by Tolman was based on measurements from physical,
space-filling Corey-Pauling-Koltun (CPK) models.[7]

Methodology:

Model Construction: A physical model of the phosphine ligand (PRs) is constructed using
CPK space-filling models.

o Coordination to a Metal Center: The phosphine model is attached to a model of a nickel
atom. The Ni-P bond length is fixed at a standard value of 2.28 A, which was derived from
the average of Ni-P bond lengths in several crystal structures.[7]

o Conformational Adjustment: The substituents (R groups) on the phosphorus atom are
arranged to form the smallest possible cone, representing the minimum steric profile of the
ligand.

e Angle Measurement: A specialized protractor or ruler is used to measure the angle from the
nickel atom to the outermost edges of the hydrogen atoms on the substituents. This
measured angle is the Tolman cone angle (0).

For asymmetric phosphines (PR1R2R3), the cone angle was estimated by taking the average of
the half-angles of the three substituents and then doubling the result.[7]

Determination from X-ray Crystallography Data

With the advent of routine X-ray crystallography, it became possible to determine cone angles
from the experimentally determined solid-state structures of metal-phosphine complexes.
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Methodology:

o Crystal Structure Determination: A single crystal of a metal complex containing the
phosphine ligand of interest is synthesized and its structure is determined by X-ray
diffraction. This provides the precise atomic coordinates of all atoms in the complex.

» Data Extraction: The crystallographic information file (CIF) contains the atomic coordinates,
bond lengths, and bond angles. The M-P bond length and the coordinates of the ligand's
atoms are extracted.

o Computational Calculation: The cone angle is then calculated computationally from these
coordinates. The calculation involves placing the metal atom at the origin and determining
the angle of a cone that encompasses all the atoms of the phosphine ligand, considering
their van der Waals radii. While various software can perform this calculation, it often
involves custom scripts or specialized crystallographic software packages. It is important to
note that the cone angle can vary depending on the specific conformation of the ligand in the
crystal structure.[8]

Modern Computational Chemistry Approach

The most common and versatile method for determining Tolman cone angles today is through
computational chemistry, typically employing a combination of molecular mechanics (MM) and
density functional theory (DFT).[7][9] This approach allows for the determination of cone angles
for a wide range of ligands, including those for which experimental data is unavailable.

Methodology:

e Initial Structure Generation: A 3D model of the phosphine ligand coordinated to a metal-
containing fragment is generated. Common fragments include [Ni(CO)s] for tetrahedral,
[AuClI] for linear, and [IrCls(CO)z] for octahedral environments to probe the ligand's behavior
in different coordination spheres.[7]

o Conformational Search: A molecular mechanics (MM) based conformational search is
performed to identify the low-energy conformers of the coordinated ligand. This step is
crucial as the cone angle is highly dependent on the ligand's conformation.[9]
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o DFT Optimization: The lowest energy conformer identified in the MM search is then
subjected to a full geometry optimization using a more accurate method, typically DFT. This
provides a precise 3D structure of the ligand in its most stable coordinated state.[7][9]

o Cone Angle Calculation: From the optimized geometry, the cone angle is calculated. This is
done by defining the metal atom as the vertex and then finding the maximum angle of a cone
that encloses the van der Waals spheres of all the atoms of the phosphine ligand.[7]

Quantitative Data: Tolman Cone Angles of Common
Phosphine Ligands

The following table summarizes the original Tolman cone angles (8) and recently recomputed
values in different coordination environments: linear (6L), tetrahedral (6T), and octahedral (60).
[7] The recomputed values provide a more nuanced understanding of how the steric profile of a
ligand can adapt to its coordination environment.
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Computed 6L Computed 0T Computed 60

Ligand Original 0 (°) ) ©) ©)

PHs 87 105.1 106.4 101.0
PMes 118 121.7 120.5 122.1
PEts 132 167.7 169.0 157.8
PrPrs 132 167.7 169.1 157.7
PiPrs 160 174.1 170.1 163.1
PrBus 132 168.6 171.5 160.6
P*Bus 182 187.7 183.7 167.1
PCys 170 176.3 174.7 164.9
PPhs 145 168.0 165.8 152.0
P(o-Tol)s 194 190.3 183.4 175.6
P(p-Tol)s 145 167.9 165.7 152.1
P(OMe)s 107 134.1 132.8 126.8
P(OEt)s 109 144.3 142.3 135.2
P(OPh)s 128 157.3 155.0 143.2
PFs 104 104.9 106.0 107.8
PCls 124 124.0 125.4 127.6

Data sourced from Dalton Transactions, 2019, 48, 15036-15048.[7]

Visualizing Workflows and Relationships
Experimental and Computational Workflow for Cone
Angle Determination

The following diagram illustrates the distinct workflows for the original physical model-based
determination and the modern computational approach.
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Caption: Workflows for Tolman cone angle determination.

Relationship Between Cone Angle and Catalytic
Properties

The Tolman cone angle provides a predictive framework for how a ligand's steric bulk will
influence the properties of a catalyst. This logical relationship is depicted below.
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Caption: Influence of cone angle on catalyst properties.

Conclusion

The Tolman cone angle is an indispensable tool in the field of organometallic chemistry and
catalysis. While its original determination was based on physical models, modern
computational techniques have not only refined its calculation but also expanded its
applicability. For researchers in drug development and other areas where catalytic efficiency is
paramount, a thorough understanding of the Tolman cone angle and its implications for ligand
design is essential for the rational development of novel and improved catalytic systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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